Methyl 3-(3-oxopropyl)benzoate

Regioselective Synthesis Diels-Alder Cycloaddition Aromatic Aldehyde Intermediates

Methyl 3-(3-oxopropyl)benzoate (CAS 111393-29-4) is a meta-substituted aromatic aldehyde-ester with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol. It is a colorless liquid at room temperature, exhibiting a boiling point of 298 °C, a density of 1.104–1.105 g/cm³, and a flash point of approximately 129 °C.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 111393-29-4
Cat. No. B040662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-oxopropyl)benzoate
CAS111393-29-4
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)CCC=O
InChIInChI=1S/C11H12O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6-8H,3,5H2,1H3
InChIKeyZDUJHVJJESWQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-oxopropyl)benzoate (CAS 111393-29-4) – Baseline Characterization and Procurement Context


Methyl 3-(3-oxopropyl)benzoate (CAS 111393-29-4) is a meta-substituted aromatic aldehyde-ester with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a colorless liquid at room temperature, exhibiting a boiling point of 298 °C, a density of 1.104–1.105 g/cm³, and a flash point of approximately 129 °C . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing pharmaceutical and agrochemical building blocks via its aldehyde and ester functionalities . Its commercial availability is currently limited to custom synthesis and specialty chemical suppliers, typically offered at purities of 97–98% (HPLC) on a gram-to-kilogram scale [1].

Why Generic Substitution Fails for Methyl 3-(3-oxopropyl)benzoate


Methyl 3-(3-oxopropyl)benzoate cannot be interchangeably substituted with its ortho- or para-regioisomers due to the fundamentally different spatial orientation of its reactive aldehyde group relative to the ester substituent. This meta-substitution pattern dictates distinct reactivity profiles in cyclization and condensation reactions, where the angle and distance between functional groups critically influence ring-closure kinetics and regioselectivity [1]. The commercial landscape further restricts substitution: the para-isomer (CAS 113100-81-5) exhibits a lower boiling point (297.0 °C vs. 298.0 °C), while the ortho-isomer (CAS 106515-77-9) displays a significantly higher boiling point of 302.8 °C, leading to divergent volatility and purification requirements . These physicochemical differences, combined with the compound's primary role as a precision synthetic intermediate, mean that selecting a regioisomeric alternative without explicit re-validation risks synthetic failure, impurity profile alteration, and costly re-optimization of downstream processes.

Quantitative Evidence Guide for Methyl 3-(3-oxopropyl)benzoate Differentiation


Regiochemical Differentiation: Meta-Substitution Defines a Unique Reactivity Space vs. Ortho and Para Isomers

Methyl 3-(3-oxopropyl)benzoate is uniquely accessible as the meta-substituted isomer via a Diels-Alder reaction of methyl coumalate with vinyl ethers, achieving an isolated yield of 77% under optimized conditions (toluene, 200 °C, 16 h, inert atmosphere) . In contrast, attempts to synthesize the para-isomer (methyl 4-(3-oxopropyl)benzoate, CAS 113100-81-5) via the same coumalate Diels-Alder route predominantly yield the para-substituted product with yields reported up to 84% when using alternative nickel/photoredox-catalyzed β-C–H arylation methods, highlighting that the meta-isomer requires a distinct synthetic strategy . The ortho-isomer (methyl 2-(3-oxopropyl)benzoate, CAS 106515-77-9) has no reported synthesis via the coumalate Diels-Alder route, further underscoring the unique synthetic accessibility of the meta-substituted compound through this methodology [1]. This difference in synthetic origin is critical: procurement of the meta-isomer inherently selects for a compound with a defined and reproducible impurity profile derived from the coumalate Diels-Alder pathway, whereas the para- and ortho-isomers may contain different trace impurities depending on their respective synthetic routes, impacting downstream reaction reproducibility.

Regioselective Synthesis Diels-Alder Cycloaddition Aromatic Aldehyde Intermediates

Boiling Point Differentiation: Quantitative Distillation and Purification Advantage vs. Ortho-Isomer

Methyl 3-(3-oxopropyl)benzoate exhibits a boiling point of 298.0 °C at 760 mmHg . This is nearly identical to its para-isomer (297.0 °C) but is 4.8 °C lower than the ortho-isomer (methyl 2-(3-oxopropyl)benzoate, 302.8 °C) . This boiling point differentiation has practical implications for purification by distillation: the meta-isomer's lower boiling point relative to the ortho-isomer translates to reduced energy input and potentially less thermal decomposition during fractional distillation at scale. The para-isomer, with a boiling point of 297.0 °C, offers only a marginal 1.0 °C difference, which is insufficient for effective separation via distillation, making the meta-vs-ortho distinction the operationally significant one for purification strategy.

Physicochemical Property Comparison Distillation Purification Process Chemistry

Commercial Availability and Procurement Cost: Specialty Pricing Reflects Synthetic Complexity and Limited Supply

Methyl 3-(3-oxopropyl)benzoate is commercially available at a price of approximately ¥3,751.00 per gram (97% purity) from specialty suppliers such as Bidepharm, with production scales reaching up to kilograms via custom synthesis [1]. In comparison, the para-isomer (methyl 4-(3-oxopropyl)benzoate, 96% purity) is priced at approximately ¥907.00 per 100 mg (equivalent to ~¥9,070.00 per gram) from Macklin, representing a ~2.4-fold higher cost per gram for the para-isomer at similar purity levels . The meta-isomer's lower per-gram cost despite its custom-synthesis nature may reflect differences in route efficiency, raw material costs, or market demand dynamics. This price differential is a critical procurement consideration: for gram-scale or larger campaigns, the meta-isomer offers a significant cost advantage over the commercially available para-isomer.

Procurement Economics Custom Synthesis Supply Chain Assessment

Best Application Scenarios for Methyl 3-(3-oxopropyl)benzoate Based on Quantitative Differentiation


Precision Synthesis of Meta-Substituted Benzoate-Derived Heterocycles

When synthetic routes demand a meta-substituted benzaldehyde-ester building block for constructing isoquinolines, indoles, or related fused heterocycles through cyclocondensation, methyl 3-(3-oxopropyl)benzoate is the regioisomerically correct choice. Its 77% isolated yield via the coumalate Diels-Alder route provides a reproducible entry point, validated in the primary literature for generating functionalized aromatics with exclusive meta regiochemistry [1]. Substituting the para- or ortho-isomer would place the reactive aldehyde at a geometrically incompatible position, leading to cyclization failure or formation of undesired constitutional isomers.

Cost-Efficient Multi-Gram Procurement for Medicinal Chemistry Campaigns

For medicinal chemistry programs requiring gram-scale quantities of a 3-oxopropyl-substituted benzoate intermediate, the meta-isomer offers a clear procurement advantage at approximately ¥3,751/g, compared to the para-isomer's commercial price of roughly ¥9,070/g . This ~2.4-fold cost differential directly impacts budget allocation, enabling larger-scale SAR exploration or late-stage diversification without incurring prohibitive reagent costs.

Thermally Sensitive Downstream Transformations Requiring Distillation Purification

In process chemistry workflows where the aldehyde intermediate must be purified by distillation prior to a sensitive subsequent step (e.g., Grignard addition, Wittig olefination), the meta-isomer's 4.8 °C lower boiling point versus the ortho-isomer (298.0 °C vs. 302.8 °C) reduces thermal exposure [1]. This difference, while modest, becomes meaningful at scale where prolonged heating can lead to aldehyde oxidation or polymerization, ultimately preserving the integrity of the reactive formyl group for downstream use.

Methodology Development Leveraging the Coumalate Diels-Alder Platform

Researchers developing new inverse electron-demand Diels-Alder methodologies or bio-based benzoate synthesis routes can utilize methyl 3-(3-oxopropyl)benzoate as a benchmark substrate, given its established synthesis and characterization within the coumalate Diels-Alder framework [1]. Its well-defined physical properties (density 1.104 g/cm³, flash point 129 °C) provide reliable reference points for reaction optimization, solvent selection, and safety assessment.

Technical Documentation Hub

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